molecular formula C14H10 B583378 Phenanthrene-9,10-13C2 CAS No. 334973-64-7

Phenanthrene-9,10-13C2

Cat. No.: B583378
CAS No.: 334973-64-7
M. Wt: 180.219
InChI Key: YNPNZTXNASCQKK-OJJJIBSVSA-N
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Description

Phenanthrene-9,10-13C2 is a labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two carbon-13 isotopes at the 9 and 10 positions of the phenanthrene molecule. Phenanthrene itself is a white crystalline substance composed of three fused benzene rings and is commonly found in coal tar, cigarette smoke, and exhaust fumes. The isotopically labeled version, this compound, is used primarily in scientific research to study the behavior and transformation of phenanthrene in various environments.

Biochemical Analysis

Biochemical Properties

Phenanthrene-9,10-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aerobic biodegradation process facilitated by the bacterium Pseudomonas turukhanskensis .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. It has been observed that this compound has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene-9,10-13C2 typically involves the introduction of carbon-13 isotopes into the phenanthrene molecule. One common method is the catalytic hydrogenation of a precursor compound that contains carbon-13 labeled carbon atoms. The reaction conditions often include the use of a palladium or platinum catalyst under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the labeled precursor, followed by purification and crystallization to obtain the final product with high isotopic purity. The production scale is usually small, catering to the specific needs of research institutions and laboratories.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene-9,10-13C2 undergoes various chemical reactions, including:

    Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone.

    Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Phenanthrenequinone

    Reduction: Dihydrophenanthrene

    Substitution: Halogenated or nitrated phenanthrene derivatives

Scientific Research Applications

Phenanthrene-9,10-13C2 is widely used in scientific research, including:

    Environmental Chemistry: Studying the degradation and transformation of phenanthrene in soil and water.

    Biological Studies: Investigating the metabolic pathways of phenanthrene in living organisms.

    Medical Research: Exploring the potential therapeutic applications of phenanthrene derivatives.

    Industrial Applications: Used as a tracer in chemical processes to study reaction mechanisms and kinetics.

Comparison with Similar Compounds

Phenanthrene-9,10-13C2 can be compared with other isotopically labeled polycyclic aromatic hydrocarbons, such as:

  • Naphthalene-1,2-13C2
  • Anthracene-9,10-13C2
  • Pyrene-1,2-13C2

Uniqueness

The uniqueness of this compound lies in its specific labeling at the 9 and 10 positions, which allows for precise tracking of its transformation and interactions in various environments. This specificity makes it a valuable tool in research applications where detailed mechanistic insights are required.

Properties

IUPAC Name

phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZTXNASCQKK-OJJJIBSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[13CH]=[13CH]C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745679
Record name (9,10-~13~C_2_)Phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334973-64-7
Record name (9,10-~13~C_2_)Phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334973-64-7
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